molecular formula C13H14N2O3 B7940501 1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid

1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B7940501
M. Wt: 246.26 g/mol
InChI Key: TZVRXXLYUFESPP-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a carboxylic acid group and a 4-methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl ethyl group: This step involves the alkylation of the pyrazole ring using 4-methoxyphenyl ethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution can be carried out using halogenating agents like bromine, while nucleophilic substitution can be achieved using nucleophiles such as amines.

Major Products:

    Oxidation: 1-[2-(4-Hydroxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes in anti-inflammatory applications and various kinases in anticancer research.

Comparison with Similar Compounds

  • 1-[2-(4-Hydroxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid
  • 1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-3-carboxylic acid
  • 1-[2-(4-Methoxyphenyl)ethyl]-1H-imidazole-4-carboxylic acid

Comparison: 1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the methoxyphenyl ethyl group and the carboxylic acid group on the pyrazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes, while the carboxylic acid group can affect its solubility and interaction with biological targets.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-12-4-2-10(3-5-12)6-7-15-9-11(8-14-15)13(16)17/h2-5,8-9H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVRXXLYUFESPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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